Galantide (also known as M15) is a synthetic chimeric peptide designed as a potential antagonist for galanin receptors. [, , , ] It is formed by combining the N-terminal fragment (1-13) of the neuropeptide galanin with the C-terminal fragment (5-11) of substance P. [, ] Galantide has been a valuable tool in scientific research for investigating the physiological roles of galanin and its receptors. [, , , , , , , , , , , , ]
Galantide is classified as a peptide antagonist. Its primary role is to inhibit the activity of galanin by binding to its receptors (GalR1, GalR2, and GalR3). The development of Galantide has significant implications for research into neuropeptide signaling and potential therapeutic applications in conditions influenced by galanin .
The synthesis of Galantide is typically achieved through solid-phase peptide synthesis (SPPS). This method involves several key steps:
Galantide's molecular structure consists of a sequence of 20 amino acids arranged in a specific order that facilitates its interaction with galanin receptors. The peptide adopts a conformation that is critical for its biological activity:
Galantide can participate in various chemical reactions, including:
Galantide exerts its effects by competitively binding to galanin receptors (GalR1, GalR2, GalR3), thereby blocking the action of endogenous galanin. This inhibition modulates several physiological processes:
Binding studies indicate that Galantide has a high affinity for galanin receptors, with specific inhibition constants that suggest potent antagonistic properties compared to other similar compounds .
The physical and chemical properties of Galantide include:
Galantide has several scientific applications:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: